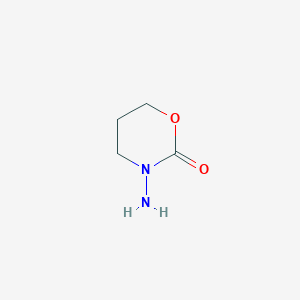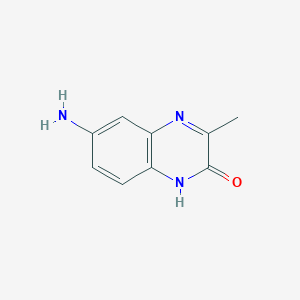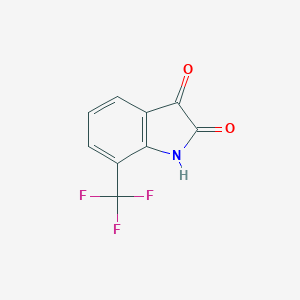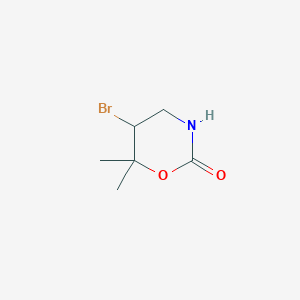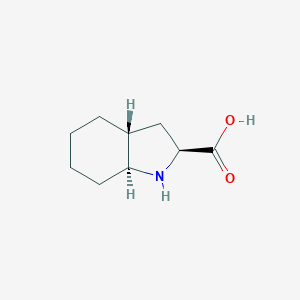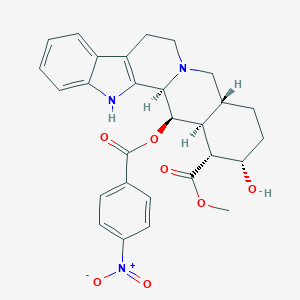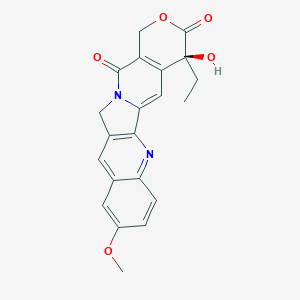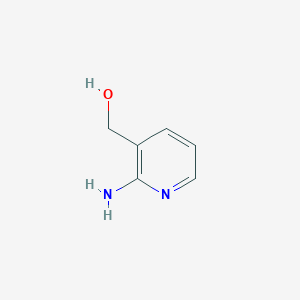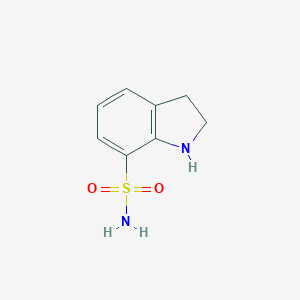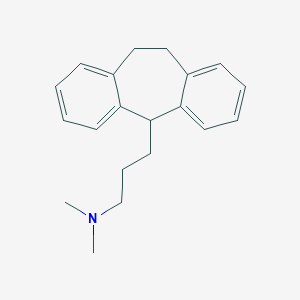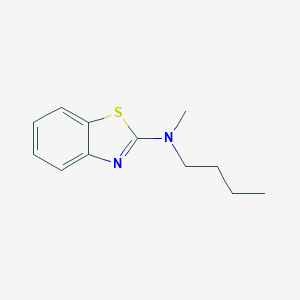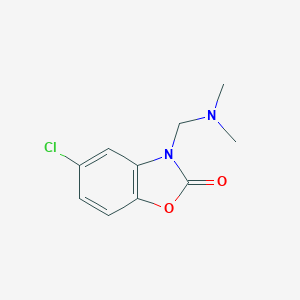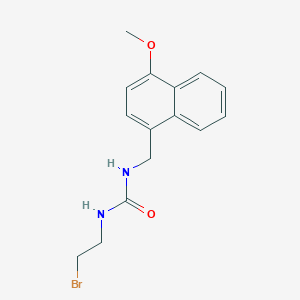
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-, also known as BES or BES-HCl, is a chemical compound that has been widely used in scientific research. BES is a zwitterionic buffer that is commonly used in biochemical and molecular biology experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.72 g/mol.
Mécanisme D'action
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- acts as a buffer by maintaining a stable pH in the solution. It has a pKa value of 7.5, which makes it an effective buffer in the pH range of 6.5-8.5. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- also has the ability to form complexes with metal ions, which makes it useful in metal-catalyzed reactions.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been shown to have minimal effects on biochemical and physiological processes. It is considered to be a non-toxic and non-irritant compound. However, it is important to note that Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- should be handled with care as it is a hazardous chemical and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is its ability to maintain a stable pH in the solution, which is critical in many biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is also relatively inexpensive and readily available. However, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has some limitations, including its limited buffering capacity in acidic and alkaline pH ranges. It is also not suitable for experiments that require a high buffering capacity.
Orientations Futures
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in scientific research. One potential application is its use in the synthesis of new organic compounds. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- could also be used as a buffer in new types of biochemical and molecular biology experiments. Additionally, further research could be conducted to investigate the potential physiological effects of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- on living organisms.
Conclusion:
In conclusion, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a zwitterionic buffer that has been widely used in scientific research. It has a stable pH range and the ability to form complexes with metal ions, which makes it useful in various biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is relatively inexpensive and readily available, but has some limitations in its buffering capacity. Future research could explore new applications for Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in organic synthesis and in vivo studies.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can be synthesized by reacting 4-methoxy-1-naphthaldehyde with 2-bromoethylamine hydrobromide in the presence of sodium borohydride. The resulting product is then purified by recrystallization from ethanol to obtain pure Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-. The chemical structure of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is shown below:
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been widely used in scientific research as a zwitterionic buffer in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and DNA electrophoresis. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has also been used in the synthesis of various organic compounds, including steroids and peptides.
Propriétés
Numéro CAS |
102434-28-6 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- |
Formule moléculaire |
C15H17BrN2O2 |
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-20-14-7-6-11(10-18-15(19)17-9-8-16)12-4-2-3-5-13(12)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
Clé InChI |
XUDZEEYTDRLXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Autres numéros CAS |
102434-28-6 |
Synonymes |
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthalenemethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
